molecular formula C13H16ClNO3 B3091603 Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217844-23-9

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3091603
CAS No.: 1217844-23-9
M. Wt: 269.72 g/mol
InChI Key: OAXFWGJQDWMDAZ-JQWIXIFHSA-N
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Description

Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-chloro-3-methylphenol.

    Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions could target the carbonyl group in the ester moiety.

    Substitution: The chloro group in the phenoxy moiety can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Biology: As a tool for studying biological processes or as a ligand in biochemical assays.

    Industry: In the development of new materials or as a chemical intermediate in

Properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2/h3-5,10,12,15H,6-7H2,1-2H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXFWGJQDWMDAZ-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(4-chloro-3-methylphenoxy)-2-pyrrolidinecarboxylate

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